2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid physicochemical properties
2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid physicochemical properties
Topic: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid Physicochemical Properties Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (CAS: 181048-48-6) represents a critical scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors, sirtuin (SIRT) modulators, and anti-infective agents. Distinguished by the bulky tert-butyl moiety at the para-position of the phenyl ring, this compound offers a unique balance of lipophilicity and steric bulk, enabling deep penetration into hydrophobic enzymatic pockets while maintaining the hydrogen-bonding capability of the carboxylic acid pharmacophore.
This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and handling requirements, designed to support researchers in optimizing lead compounds derived from this quinoline core.
Chemical Identity & Structural Characterization[1][2][3][4][5][6]
Core Identifiers
| Property | Value |
| CAS Number | 181048-48-6 |
| IUPAC Name | 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid |
| Molecular Formula | C₂₀H₁₉NO₂ |
| Molecular Weight | 305.37 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
| Appearance | Off-white to pale yellow crystalline solid |
Spectroscopic Signature
Identification of this compound relies on detecting the characteristic tert-butyl singlet and the deshielded quinoline protons.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 1.35 ppm (s, 9H): Diagnostic singlet for the tert-butyl group.
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δ 7.50 – 8.70 ppm (m, 9H): Aromatic region. The proton at the C3 position of the quinoline ring typically appears as a singlet around 8.3–8.5 ppm, significantly deshielded by the adjacent carboxylic acid and nitrogen lone pair interactions.
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δ 13.5–14.0 ppm (br s, 1H): Carboxylic acid proton (often broad or invisible depending on water content/exchange).
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Mass Spectrometry (ESI):
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Positive Mode [M+H]⁺: m/z 306.4
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Negative Mode [M-H]⁻: m/z 304.4 (Preferred for carboxylic acids).
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Physicochemical Properties[1][2][3][4][5][7][8][9]
Solubility Profile & Lipophilicity
The tert-butyl group drastically alters the solubility profile compared to the parent 2-phenylquinoline-4-carboxylic acid.
| Solvent | Solubility Rating | Notes |
| Water (pH 7.4) | Insoluble | Requires co-solvent or salt formation. |
| 0.1 M NaOH | Soluble | Forms the carboxylate salt; highly soluble. |
| DMSO | High (>20 mg/mL) | Preferred stock solvent for bioassays. |
| Ethanol/Methanol | Moderate | Soluble upon heating; good for recrystallization. |
| Dichloromethane | Moderate | Useful for extraction during workup. |
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LogP (Predicted): ~5.2 ± 0.[1]4. The compound is highly lipophilic (Lipinski violation risk).
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pKa (Acid): ~3.8–4.2. The carboxylic acid is relatively acidic due to the electron-withdrawing nature of the quinoline ring.
Solid State Properties
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Melting Point: 230–235°C (Decomposition often observed near melt).
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Crystallinity: High tendency to form polymorphs. Recrystallization from Ethanol/Water typically yields fine needles.
Synthesis & Purification Protocol
Methodology: The Pfitzinger Reaction The most robust synthetic route involves the condensation of isatin with 4-tert-butylacetophenone in strong alkali. This method is preferred over the Doebner reaction for this specific derivative due to higher yields and easier purification.
Experimental Workflow
Reagents:
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Isatin (1.0 equiv)[2]
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4-tert-Butylacetophenone (1.1 equiv)
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Potassium Hydroxide (KOH) (33% aq. solution, 5.0 equiv)
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Ethanol (Solvent)
Protocol:
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Dissolution: Suspend isatin (10 mmol) in ethanol (20 mL). Add 33% KOH solution (10 mL) slowly. The solution will turn deep red/orange (isatinate formation).
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Addition: Add 4-tert-butylacetophenone (11 mmol) to the mixture.
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Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1).
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Workup:
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Cool reaction mixture to room temperature.
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Evaporate ethanol under reduced pressure (Rotavap).
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Dilute the residue with water (50 mL). The unreacted ketone may precipitate; extract with diethyl ether (2 x 30 mL) to remove it. Discard the organic layer.
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Precipitation: Acidify the aqueous layer (containing the product as a salt) with Glacial Acetic Acid or 1M HCl to pH 3–4.
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Isolation: The product will precipitate as a voluminous solid. Filter, wash with copious water, and dry.
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Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures.
Visualization of Synthesis Logic
Figure 1: Step-wise mechanism of the Pfitzinger reaction yielding the target quinoline derivative.
Applications in Drug Discovery[8][9][10]
Structure-Activity Relationship (SAR)
The 2-(4-tert-butylphenyl) moiety serves two critical functions in ligand design:
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Hydrophobic Filling: The bulky tert-butyl group is ideal for occupying large hydrophobic pockets (e.g., the catalytic tunnel of Sirtuins or the rim of the HDAC active site).
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Solubility Modulation: While it decreases aqueous solubility, it significantly improves membrane permeability (P_app) compared to the methyl analog.
Assay Interference Warning
Due to the high LogP (~5.2), this compound is prone to:
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Non-specific binding: It may bind to plasticware (tips, plates) in biochemical assays. Recommendation: Use detergents (0.01% Triton X-100) in assay buffers.
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Aggregation: At concentrations >50 µM in aqueous buffer, it may form colloidal aggregates, leading to false positives. Recommendation: Verify hits with Dynamic Light Scattering (DLS).
Physicochemical Interrelationships
Figure 2: Interdependency of structural features and physicochemical behaviors.
References
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PubChem. (2025).[3] 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analogous Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]
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Shinde, D. B., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225–250.[2] [Link]
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Zhang, Y., et al. (2022).[2] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. [Link]
